molecular formula C37H46O15 B1673284 [(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate CAS No. 57701-86-7

[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate

Cat. No. B1673284
CAS RN: 57701-86-7
M. Wt: 730.8 g/mol
InChI Key: VKHCUWUNVKZFBM-ADCMAJNMSA-N
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Description

Kansuinin A is a diterpenoid compound isolated from the roots of the traditional Chinese medicinal plant Euphorbia kansui. It is known for its antiviral and anticancer properties, making it a subject of interest in various scientific research fields .

Mechanism of Action

Kansuinin A exerts its effects by inhibiting the activation of signal transducer and activator of transcription 3 (Stat3) induced by interleukin-6 (IL-6). This inhibition is crucial for its antiviral and anticancer activities. The compound modulates gut microbiota, increasing the richness of Lactobacillus and decreasing the abundance of Helicobacter, which are involved in carbohydrate and amino acid metabolism .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Kansuinin A are not fully understood yet. It is known that Kansuinin A is one of the active components of E. kansui, which has been associated with a variety of biological activities, such as anti-inflammatory, antiallergic, anticancer, and antinematodal activities .

Cellular Effects

Kansuinin A has been found to have inhibitory effects on the proliferation of A549 (human lung cancer cells) and Hep-G2 (human liver cancer cells) . This suggests that Kansuinin A may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its antitumor activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of kansuinin A involves the extraction from Euphorbia kansui using ethyl acetate. The compound is then isolated using two-dimensional preparative high-performance liquid chromatography (HPLC) and real-time cell analysis (RTCA). This method ensures high purity and efficient separation of kansuinin A along with other related compounds .

Industrial Production Methods

The use of advanced chromatographic techniques ensures the isolation of kansuinin A in sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Kansuinin A undergoes various chemical reactions, including oxidation, hydrolysis, dehydration, and methylation. These reactions are essential for its biotransformation and activity modulation .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Dehydration: Typically involves heating under reduced pressure.

    Methylation: Utilizes methylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions include metabolites with lower polarity, which are crucial for the compound’s biological activity .

Scientific Research Applications

Kansuinin A has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kansuinin A is unique due to its specific inhibition of IL-6-induced Stat3 activation and its significant modulation of gut microbiota. These properties make it a valuable compound for further research and potential therapeutic applications .

properties

IUPAC Name

[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3/t17-,19-,26+,28-,29-,30-,31+,32-,33+,36+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHCUWUNVKZFBM-ADCMAJNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3C(=O)[C@@H]([C@]2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973298
Record name 1,3a,9,11,13-Pentakis(acetyloxy)-4-hydroxy-2,5,8,8-tetramethyl-12-methylidene-6-oxotetradecahydro-1H-4,7-epoxycyclopenta[12]annulen-10-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57701-86-7
Record name Kansuinin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057701867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3a,9,11,13-Pentakis(acetyloxy)-4-hydroxy-2,5,8,8-tetramethyl-12-methylidene-6-oxotetradecahydro-1H-4,7-epoxycyclopenta[12]annulen-10-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate
Reactant of Route 3
[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate
Reactant of Route 4
[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate
Reactant of Route 5
[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate
Reactant of Route 6
Reactant of Route 6
[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate

Q & A

A: Kansuinin A is recognized for its ability to induce the production of nerve growth factor (NGF) in L-M cells [, ]. It achieves this by stimulating cyclooxygenase activity, leading to the production of prostaglandins D2 and E2, which are essential for NGF induction [, ].

A: Yes, Euphorbia kansui contains several jatrophane diterpenes, but their activities differ. For instance, Kansuinin E exhibits a specific survival effect on fibroblasts expressing TrkA, the high-affinity receptor for NGF, while Kansuinin D does not affect cell division [, ].

A: Research suggests that Kansuinin A is a more potent inducer of NGF production compared to other known inducers, such as ingenol triacetate []. While ingenol triacetate displays activity over a wider dose range, Kansuinin A exhibits the most potent activity [].

ANone: Kansuinin A possesses the molecular formula C37H46O12 and a molecular weight of 686.76 g/mol.

A: The structure of Kansuinin A has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy. This technique provides detailed information about the compound's structure, including the connectivity of atoms and the spatial arrangement of its molecular groups [, , , ].

A: While detailed pharmacokinetic data is limited, a study investigated the excretion profile of Kansuinin A in rats using a validated UFLC‐MS/MS method []. This research provides insights into the compound's elimination pathways but further studies are needed to understand its absorption, distribution, and metabolism.

A: While direct in vivo studies focusing on the NGF-inducing activity of Kansuinin A are limited, researchers have explored the effects of Hericium erinaceus, a mushroom known to contain hericenones (compounds that promote NGF synthesis), on NGF levels in mice. The study observed increased NGF mRNA expression in the hippocampus of mice fed with Hericium erinaceus []. This finding suggests the potential therapeutic benefit of NGF inducers and warrants further investigation into the in vivo effects of Kansuinin A.

A: A patent describes a method for the large-scale preparation of Kansuinin B, another jatrophane diterpene found in Euphorbia kansui []. This method utilizes a three-dimensional liquid chromatography technique with specific chromatographic columns and mobile phases. While this method focuses on Kansuinin B, it highlights the potential for developing similar techniques for the large-scale isolation and purification of Kansuinin A.

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